1'-epi-Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

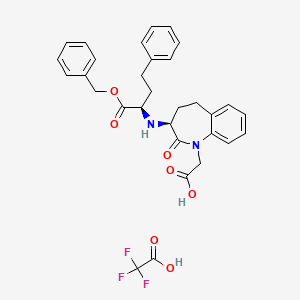

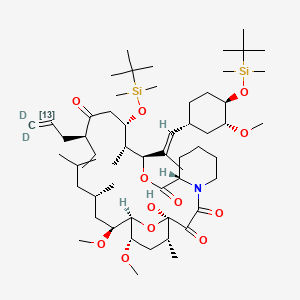

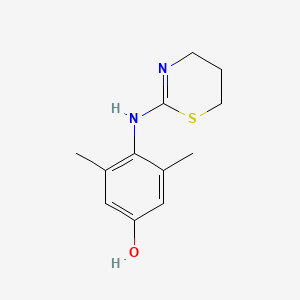

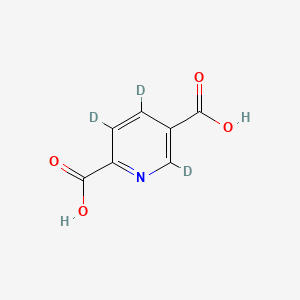

1'-Epi-benazeprilat benzyl ester analogue, trifluoroacetic acid salt (1'-epi-BBA-TFA) is a synthetic compound that has been gaining traction in the scientific community due to its unique properties and potential applications. 1'-epi-BBA-TFA is a derivative of benazeprilat, an ACE inhibitor that is commonly used in the treatment of hypertension and congestive heart failure. This compound has been extensively studied for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to be used as a drug delivery vehicle.

Applications De Recherche Scientifique

Synthesis and Reaction with Enzymes

- Synthesis with Trypsin: N α -Benzoyl-α-azaornithine phenyl ester, synthesized as the trifluoroacetate, demonstrates stability in aqueous solutions at low pH but decomposes at higher pH values. It inhibits trypsin and chymotrypsin by acylation at the active site (Gray & Parker, 1975).

New Synthesis Processes

- Benazepril Precursor Synthesis: A new synthesis process for the preparation of a benazepril precursor, 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazed pine 1-acetate tert butyl ester, was optimized with diastereomeric product separation and structural characterization (Hassan et al., 2007).

Structural Variations and Inhibitor Analysis

- Sialidase Inhibitors Synthesis: Various structural variations of N‐acetylneuraminic acid were synthesized, including derivatives that were studied as inhibitors of Vibrio cholerae sialidase (Schreiner et al., 1991).

Synthesis Techniques

Convertible Isocyanides in Synthesis

A novel synthesis of benazepril hydrochloride using Ugi three-component reaction was described, highlighting the key step of trifluoroacetic acid-mediated hydrolysis (Borase et al., 2021).

Asymmetric aza-Michael Reaction

A formal synthesis of benazepril hydrochloride was reported using an asymmetric aza-Michael addition as the key step (Yu et al., 2006).

Pharmacokinetics

- Disposition in Animals: The disposition of benazepril hydrochloride and benazeprilat was studied in various animals, focusing on absorption, distribution, kinetics, biotransformation, and excretion (Waldmeier & Schmid, 1989).

Molecular Interaction Studies

Interaction with Poly(gamma;‐benzyl L‐glutamate)

Electric dichroism studies showed the interaction of trifluoroacetic acid with poly(gamma;‐benzyl L‐glutamate), providing insights into molecular interactions (Milstien & Charney, 1970).

EPR Analysis in Oxidant Conditions

An electron paramagnetic resonance (EPR) analysis of α‐blocked pyrroles in the presence of Tl(III) trifluoroacetate as oxidant was conducted to study the stability of generated monomeric radical cations (Juliá et al., 2011).

Chemical Valorisation Studies

- Lactose Transformation into Carbocyclic Monosaccharide Analogues: A synthetic strategy was developed to transform lactose into carbocyclic monosaccharide analogues, providing a new method for chemical valorisation (Corsaro et al., 2003).

Propriétés

IUPAC Name |

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWNIJYICLTHNX-CLSOAGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675668 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid | |

CAS RN |

1356930-99-8 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)